4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate
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Overview
Description
4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a diethylamino group, a phenylformamido group, and a chlorobenzoate moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the diethylamino phenyl derivative, followed by the introduction of the phenylformamido group through a condensation reaction. The final step involves the esterification of the intermediate with 2-chlorobenzoic acid under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, 4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its structural features suggest that it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, 4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Heparinoid: Compounds with structures similar to heparin.
Uniqueness
4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C34H31ClN4O4 |
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Molecular Weight |
595.1 g/mol |
IUPAC Name |
[4-[(E)-[[(E)-2-benzamido-3-[4-(diethylamino)phenyl]prop-2-enoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C34H31ClN4O4/c1-3-39(4-2)27-18-14-24(15-19-27)22-31(37-32(40)26-10-6-5-7-11-26)33(41)38-36-23-25-16-20-28(21-17-25)43-34(42)29-12-8-9-13-30(29)35/h5-23H,3-4H2,1-2H3,(H,37,40)(H,38,41)/b31-22+,36-23+ |
InChI Key |
XNHBLFHZWSOFKS-CQLRZOMNSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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